molecular formula C17H22N2O2 B11842032 3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 88933-21-5

3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B11842032
CAS No.: 88933-21-5
M. Wt: 286.37 g/mol
InChI Key: POSMMHFZBZQGSU-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound known for its unique spirocyclic structure. This compound is a derivative of spirotetramat, a well-known insecticide. The spirocyclic structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves multiple steps. One common method starts with the catalytic hydrogenation of 4-methoxycyclohexan-1-one, followed by oxidation and the Bucherer–Bergs reaction . The key intermediate, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is then subjected to hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The reaction conditions are typically mild, and the yields are good to excellent at each step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and the presence of both diazaspiro and decane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

88933-21-5

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C17H22N2O2/c1-11-8-12(2)10-14(9-11)19-15(20)17(18-16(19)21)7-5-4-6-13(17)3/h8-10,13H,4-7H2,1-3H3,(H,18,21)

InChI Key

POSMMHFZBZQGSU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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